molecular formula C11H16Cl2N2O3S B1393838 1-(5-Chloro-2-methoxy-benzenesulfonyl)-piperazine hydrochloride CAS No. 1185299-64-2

1-(5-Chloro-2-methoxy-benzenesulfonyl)-piperazine hydrochloride

Cat. No. B1393838
M. Wt: 327.2 g/mol
InChI Key: SZDDFDUHXFLUIU-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxy-benzenesulfonyl)-piperazine hydrochloride is a chemical compound with the molecular formula C11H16Cl2N2O3S . It has a molecular weight of 327.23 g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15ClN2O3S/c1-17-10-3-2-9 (12)8-11 (10)18 (15,16)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 327.23 g/mol and a molecular formula of C11H16Cl2N2O3S .

Scientific Research Applications

Crystal Structure and Computational Analysis

Research on similar piperazine derivatives, such as 1-(4-tert-butyl-benzenesulfonyl)-4-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine, reveals insights into their crystal structure and computational aspects. Studies have demonstrated crystal structure determination and Hirshfeld surface analysis for these compounds. The piperazine ring typically adopts a chair conformation, and intermolecular hydrogen bonds contribute significantly to crystal packing. Computational studies, including density functional theory (DFT) calculations, help identify reactive sites and the electrophilic and nucleophilic nature of the molecules (Kumara et al., 2017).

Biological Evaluation and Inhibition Studies

Piperazine derivatives have been evaluated for their biological activities. For instance, derivatives like 1-(1,4-benzodioxane-2-carbonyl) piperazine have shown potential in inhibiting human acetylcholinesterase, suggesting therapeutic implications in diseases like Alzheimer's. Virtual screening and molecular docking studies of these compounds reveal binding capabilities at key sites, which could be leveraged in drug discovery (Varadaraju et al., 2013).

Physicochemical Characterization

The physicochemical properties of piperazine derivatives, such as 1-benzenesulfonyl-4-(piperazin-1-yl)-indole hydrochloride, are critical for pharmaceutical development. Research has focused on characterizing these properties, including the identification of anhydrate and hydrate forms, crystal morphology, and phase transformations at various conditions. Such characterization is essential for understanding the stability and efficacy of these compounds in pharmaceutical formulations (Hugerth et al., 2006).

Synthesis and Antimicrobial Activities

The synthesis of novel 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives has been explored, with a focus on their antimicrobial activities. These compounds have shown significant activity against various pathogenic bacterial and fungal strains. Such research is vital for the development of new antimicrobial agents (Mallesha & Mohana, 2011).

Cognitive Enhancement and Receptor Antagonism

Research on compounds like SB-399885, a 5-HT6 receptor antagonist, has shown promising results in cognitive enhancement. Studies demonstrate the ability of these compounds to improve cognitive deficits, potentially aiding in the treatment of disorders like Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Safety And Hazards

This compound is labeled as an irritant .

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)sulfonylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O3S.ClH/c1-17-10-3-2-9(12)8-11(10)18(15,16)14-6-4-13-5-7-14;/h2-3,8,13H,4-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDDFDUHXFLUIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2-methoxy-benzenesulfonyl)-piperazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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